![molecular formula C7H7N3 B1615428 3-Metil-[1,2,3]triazolo[1,5-a]piridina CAS No. 54856-82-5](/img/structure/B1615428.png)

3-Metil-[1,2,3]triazolo[1,5-a]piridina

Descripción general

Descripción

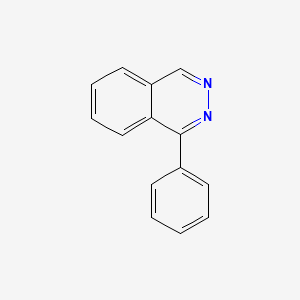

3-Methyl-[1,2,3]triazolo[1,5-a]pyridine belongs to the class of triazolopyridines . Triazolopyridines are versatile compounds that have led to the discovery of an interesting field of research . They react with electrophiles in two contrasting ways, giving 3-substituted triazolopyridines or products resulting from triazolo ring opening with loss of molecular nitrogen .

Synthesis Analysis

The [1,2,3]triazolo[1,5-a]pyridines can be synthesized by the Bower procedure to get triazolopyridines from an oxidation of the hydrazone of a pyridine-2-aldehyde or ketone . In a specific synthesis of 3-Methyl-[1,2,3]triazolo[1,5-a]pyridine, the compound was diluted in DMF and heated at 90°C without stirring for 9 hours in a sealed tube .Chemical Reactions Analysis

Triazolopyridines react with electrophiles in two contrasting ways: Vilsmeier formylation and nitration give 3-substituted triazolopyridines; other electrophiles like halogens, mercuric acetate, aqueous sulphuric acid, glacial acetic acid, and selenium dioxide, give products resulting from triazolo ring opening with loss of molecular nitrogen .Physical and Chemical Properties Analysis

1,2,3-Triazoles, the class to which 3-Methyl-[1,2,3]triazolo[1,5-a]pyridine belongs, have numerous useful properties like high chemical stability (usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature), aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .Aplicaciones Científicas De Investigación

Precursor para Compuestos de Diazo y Carbenos Metálicos

3-Metil-[1,2,3]triazolo[1,5-a]piridina: sirve como precursor de 2-(diazometil)piridinas tautómeras, que son instrumentales en la síntesis de varios heterociclos que contienen nitrógeno . Estos compuestos son intermediarios valiosos, que a menudo actúan como precursores de carbocationes, carbenos o carbenoides, y se utilizan en reacciones de cicloadición .

Síntesis de Heterociclos que Contienen Nitrógeno

El compuesto se utiliza en transformaciones no catalíticas y reacciones en cascada que involucran carbenos metálicos. Estas metodologías son esenciales para crear diversos tipos de heterociclos que contienen nitrógeno, contribuyendo significativamente a la química medicinal y la ciencia de los materiales .

Aplicaciones de Química Medicinal

En química medicinal, los derivados de This compound han mostrado potencial como inhibidores de la proteína quinasa c-Met, que es crucial en la investigación del cáncer. También exhiben actividad moduladora de GABA A, lo que sugiere su uso en trastornos neurológicos .

Sondas Fluorescentes y Químicosensores

Se han desarrollado derivados de este compuesto como sondas fluorescentes y quimiosensores para iones metálicos, como el zinc, y aniones como el nitrito y el cianuro. Esta aplicación es particularmente relevante en la vigilancia ambiental y el diagnóstico .

Química de Polímeros

La versatilidad estructural de This compound permite su incorporación en polímeros. Estos polímeros se utilizan en células solares, mostrando el papel del compuesto en el avance de las tecnologías de energía renovable .

Descubrimiento de Fármacos y Aplicaciones Biológicas

Aunque no se encuentra en la naturaleza, los 1,2,3-triazoles, incluida la This compound, se utilizan ampliamente en el descubrimiento de fármacos. Sirven como bloques de construcción para crear nuevos productos farmacéuticos y tienen aplicaciones en biología química y bioconjugación .

Direcciones Futuras

The use of [1,2,3]triazolo[1,5-a]pyridines as precursors of tautomeric 2-(diazomethyl)pyridines represents a convenient tool for the synthesis of various types of nitrogen-containing heterocycles . This methodology and the study of cascade reactions involving metal carbenes have been intensively studied in recent years .

Mecanismo De Acción

Target of Action

3-Methyl-[1,2,3]triazolo[1,5-a]pyridine has been found to exhibit significant leishmanicidal activity . The primary targets of this compound are the parasites Leishmania infantum, Leishmania braziliensis, and Leishmania donovani . These parasites are responsible for causing leishmaniasis, a group of diseases that present in three main clinical forms: cutaneous, mucocutaneous, and visceral leishmaniasis .

Mode of Action

The compound interacts with its targets by inhibiting the Fe-SOD (Iron Superoxide Dismutase) in the three parasite species . Fe-SOD is an enzyme that protects the parasite from oxidative stress, and its inhibition leads to substantial cytoplasmic alterations .

Biochemical Pathways

The compound affects the glucose metabolism in the parasites . The changes in the excretion product profiles of parasites treated with the compound were consistent with substantial cytoplasmic alterations . This suggests that the compound may disrupt the energy production pathways of the parasites, leading to their death.

Pharmacokinetics

The importance of water solubility in drug action has been noted . Non-charged triazolopyridines can be transformed into charged analogues to increase the degree of water solubility , which could potentially improve the bioavailability of the compound.

Result of Action

The compound exhibits significant leishmanicidal activity . Five of the tested compounds showed selectivity indexes higher than those of the reference drug Glucantime for the three Leishmania species . Moreover, the data on infection rate and on amastigotes showed that these compounds are the most active against the three Leishmania species .

Análisis Bioquímico

Biochemical Properties

3-Methyl-[1,2,3]triazolo[1,5-a]pyridine has been used as a precursor of tautomeric 2-(diazomethyl)pyridines . This methodology represents a convenient tool for the synthesis of various types of nitrogen-containing heterocycles . It has also been tested as chemosensors for metal ions .

Cellular Effects

Related triazolopyridine compounds have shown significant leishmanicidal activity .

Molecular Mechanism

This property allows triazoles to be used as precursors of diazo compounds and corresponding metal carbenoids .

Propiedades

IUPAC Name |

3-methyltriazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-6-7-4-2-3-5-10(7)9-8-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJSJMKCXGDLIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=CN2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20312591 | |

| Record name | 3-Methyl[1,2,3]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54856-82-5 | |

| Record name | 54856-82-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl[1,2,3]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,6-Dichlorobicyclo[3.1.0]hexane](/img/structure/B1615345.png)

![{[(2,2-Dimethoxyethyl)sulfanyl]methyl}benzene](/img/structure/B1615350.png)

![3,7-Dimethyl-11,16-dioxapentacyclo[6.5.5.0~1,6~.0~9,13~.0~14,18~]octadec-6-ene-10,12,15,17-tetrone](/img/structure/B1615351.png)

![Bicyclo[2.2.1]heptan-1-amine](/img/structure/B1615353.png)

![2,2,8-trimethyltricyclo[6.2.2.01,6]dodec-5-ene](/img/structure/B1615356.png)